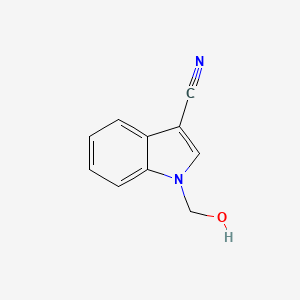

3-cyano-1H-indole-1-ylmethanol

Description

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-(hydroxymethyl)indole-3-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c11-5-8-6-12(7-13)10-4-2-1-3-9(8)10/h1-4,6,13H,7H2 |

InChI Key |

ZKNDEXKATIFWMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CO)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 3-cyano-1H-indole-1-ylmethanol with three analogous indole derivatives:

Key Observations :

- Substituent Position: The placement of functional groups significantly impacts bioactivity. For example, this compound’s cyano group at the 3-position may enhance hydrogen-bonding interactions compared to I3C’s 3-hydroxymethyl group .

- Molecular Weight and Lipophilicity: Ethyl N-(3-cyano-1H-indol-2-yl)formimidate (MW 213.24) and ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate (MW 244.25) exhibit higher lipophilicity due to alkyl/ester groups, which may influence pharmacokinetic properties .

Preparation Methods

Cyanation at the 3-Position

The introduction of a cyano group at the 3-position of indole is a critical step. A widely adopted method involves copper-mediated cyanation using CuCN as a cyanide source. For example, ethyl 3-bromo-1H-indole-7-carboxylate undergoes cyanation in N-methylpyrrolidone (NMP) at 100–140°C to yield 3-cyanoindole derivatives. Adapting this protocol, 1-hydroxymethylindole precursors could be brominated at the 3-position and subsequently cyanated.

Key conditions :

Hydroxymethylation at the 1-Position

The 1-hydroxymethyl group is typically introduced via reduction of a formyl intermediate . For instance, formylation of 1H-indole using POCl3 and dimethylformamide (DMF) generates 1-formylindole, which is reduced with NaBH4 to yield 1-hydroxymethylindole. This approach could be coupled with subsequent cyanation steps.

Optimization notes :

-

Formylation : POCl3/DMF at 0–5°C prevents over-oxidation.

-

Reduction : NaBH4 in methanol at 0°C achieves selective reduction without disturbing the cyano group.

One-Pot Cascade Synthesis

A novel cascade reaction developed by Li et al. enables simultaneous construction of the indole ring and functionalization. Starting from 2-(2-bromophenyl)acetonitriles, aldehydes, and aqueous ammonia, this method proceeds via:

-

Aldol condensation between the acetonitrile and aldehyde.

-

Copper-catalyzed amination to form the indole core.

Adapting this protocol, substituting the aldehyde component with a hydroxymethyl-containing aldehyde (e.g., glycolaldehyde) could theoretically yield 1-hydroxymethyl-3-cyanoindole.

Experimental parameters :

Halogenation-Cyanation Sequences

Bromination Followed by Cyanation

Ethyl indole-7-carboxylate derivatives undergo regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane. Subsequent cyanation with CuCN in NMP affords 3-cyanoindoles. Applying this to 1-hydroxymethylindole precursors would require bromination under mild conditions to preserve the hydroxymethyl group.

Critical considerations :

-

Bromination agent : NBS (1.1 equiv) at 0°C minimizes side reactions.

Oxidative Approaches

Oxidation of 1-Methylindoles

Oxidation of a 1-methyl group to hydroxymethyl is achievable using hydrogen peroxide (H2O2) and sodium tungstate in a biphasic system. For example, benzocaine derivatives are oxidized to N-hydroxy compounds under these conditions. Adapting this to 3-cyano-1-methylindole could yield the target compound.

Reaction setup :

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for preparing 3-cyano-1H-indole-1-ylmethanol derivatives, and what key reagents are involved?

- Methodological Answer: Synthesis typically involves functionalization of the indole core. For example, formimidate intermediates (e.g., ethyl N-(3-cyano-1H-indol-2-yl)formimidate) can be synthesized using Vilsmeier-Haack conditions or nucleophilic substitution reactions. Key reagents include chloroformamidine derivatives and bases like triethylamine . For regioselective modifications, iodine-catalyzed strategies with arylthio groups (using CS₂ and 1-aryltriazenes) are effective for introducing sulfur-containing substituents at the 3-position .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR are critical for confirming substituent positions and electronic environments. For example, the cyano group’s electron-withdrawing effect downfield-shifts adjacent protons .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Single-crystal studies at low temperatures (e.g., 90 K) improve data accuracy, with mean C–C bond precision <0.002 Å .

Q. What are the typical reaction pathways observed for this compound under acidic or basic conditions?

- Methodological Answer:

- Acidic Conditions: The hydroxyl group may undergo protonation, facilitating nucleophilic substitution or elimination reactions. For example, dehydration could yield cyano-substituted indole aldehydes .

- Basic Conditions: Deprotonation of the hydroxyl group may enable alkylation or acylation. Sodium borohydride is effective for selective reductions without affecting the cyano group .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

- Methodological Answer:

- Cross-validate using multi-technique approaches : Compare DFT-optimized geometries with X-ray structures (refined via SHELXL ). Discrepancies in bond angles/lengths may arise from crystal packing effects.

- Validate tautomeric forms using variable-temperature NMR or IR spectroscopy .

Q. What strategies optimize the regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer:

- Directing Groups: The cyano group directs electrophiles to the 4- or 6-position of the indole ring. For example, iodination with N-iodosuccinimide in DMF favors the 4-position .

- Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity, while protic solvents (e.g., ethanol) favor hydrogen bonding with the hydroxyl group .

Q. How does the cyano group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The cyano group’s electron-withdrawing nature activates the indole ring for Suzuki-Miyaura couplings at the 2-position. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water mixtures (80°C, 12 h). Yields >75% are achievable, but steric hindrance from the hydroxyl group may require optimized protecting groups .

Q. What methodological approaches are recommended for analyzing tautomeric behavior in solution versus solid state?

- Methodological Answer:

- Solid State: X-ray crystallography identifies dominant tautomers (e.g., keto-enol equilibria). For example, SHELXL refinement can detect hydrogen-bonding networks stabilizing specific forms .

- Solution State: Use H NMR titration studies with deuterated solvents (e.g., DMSO-d₆) to monitor proton exchange rates. DOSY NMR can distinguish between tautomers based on diffusion coefficients .

Data-Driven Considerations

Q. What are the critical considerations when designing solubility studies for this compound?

- Methodological Answer:

- Solvent Selection: Test binary mixtures (e.g., ethanol/water, DCM/hexane) to balance polarity and hydrogen-bonding capacity. The hydroxyl group enhances solubility in polar solvents, while the cyano group favors aprotic media .

- Temperature Gradients: Conduct UV-Vis or HPLC analyses at 25°C and 37°C to simulate physiological conditions.

Q. How can researchers mitigate side reactions during functionalization of the hydroxyl group?

- Methodological Answer:

- Protecting Groups: Use tert-butyldimethylsilyl (TBS) ethers to block the hydroxyl group during harsh reactions (e.g., Grignard additions). Deprotect with TBAF in THF .

- Catalytic Control: Employ mild Lewis acids (e.g., ZnCl₂) to avoid over-oxidation of the indole ring .

Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar indole derivatives?

- Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing cyano with nitro) and compare bioactivity data. For example, fluorinated analogs often show enhanced membrane permeability .

- Target Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to biological targets like kinase enzymes. Validate with in vitro enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.